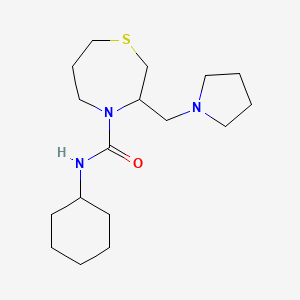
N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic uses. It is a thiazepane derivative that has been shown to possess unique pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
"N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide" is structurally related to Y-27632, a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family. Y-27632 has been shown to inhibit the kinase activity of both ROCK-I and ROCK-II, suggesting potential applications in studying the Rho/ROCK pathway, which plays a critical role in cell movement, proliferation, and apoptosis. This research highlights the compound's relevance in exploring therapeutic targets for diseases related to dysregulated ROCK activity, such as cardiovascular diseases and cancer (Ishizaki et al., 2000).
Anticancer and α-Glucosidase Inhibitory Activities
Another application is found in the synthesis and evaluation of pyridine-dicarboxamide-cyclohexanone derivatives, which demonstrated variable anticancer activities across several cancer cell lines. These compounds, through an efficient and practical synthesis method, have shown potent activity against MDA-MB-231, HCT-116, and HuH-7 cancer cell lines, indicating their potential as templates for developing new anticancer drugs. The highest α-glucosidase inhibitory activity was also observed, suggesting applications in diabetes management (Al-Majid et al., 2019).
Synthesis Methods
The compound's structural framework is related to those involved in enamine chemistry, where cyclohexanone derivatives have been transformed into enaminones, demonstrating the versatility of such structures in synthetic organic chemistry. These transformations enable the synthesis of α,β-unsaturated aldehydes, showcasing the potential application of "N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide" in the development of new synthetic methodologies (Carlsson & Lawesson, 1982).
Material Science
Compounds structurally related to "N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide" have been utilized in the synthesis of aromatic polyamides containing the cyclohexane structure, indicating their application in material science. These polyamides exhibit high thermal stability and are readily soluble in polar aprotic solvents, making them suitable for creating films with potential applications in electronics and coatings (Hsiao et al., 1999).
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3OS/c21-17(18-15-7-2-1-3-8-15)20-11-6-12-22-14-16(20)13-19-9-4-5-10-19/h15-16H,1-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMMBTFRIXIYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCCSCC2CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

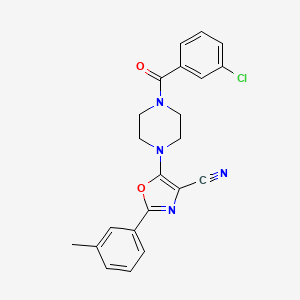
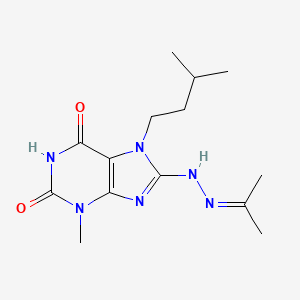
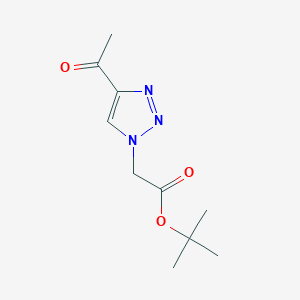
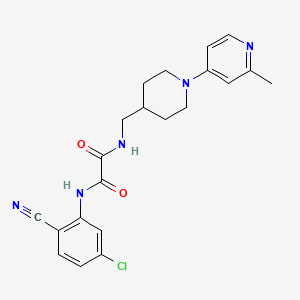
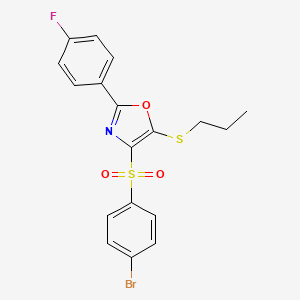
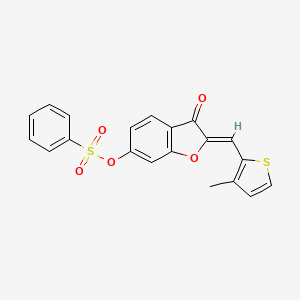
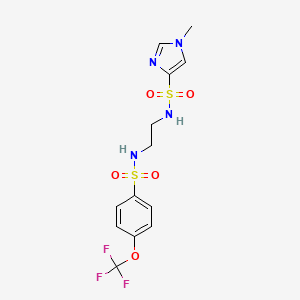
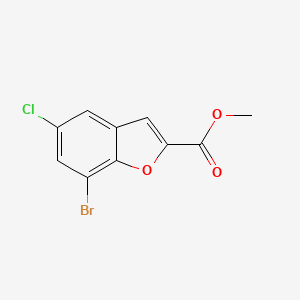
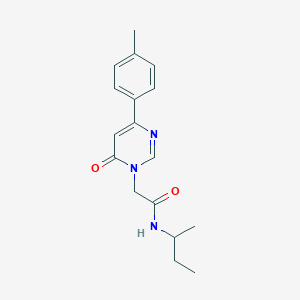
![3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid](/img/structure/B2694796.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2694798.png)
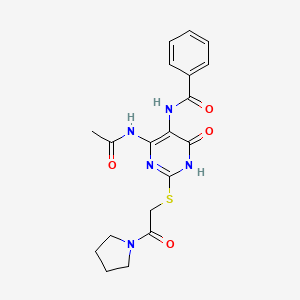
![3-[(Naphthalen-2-yloxy)methyl]benzoic acid](/img/structure/B2694800.png)
![6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694804.png)